molecular formula C18H25N3O B13798674 Pyrazole, 1-benzyl-3-methyl-5-(2-piperidinoethoxy)- CAS No. 73972-66-4

Pyrazole, 1-benzyl-3-methyl-5-(2-piperidinoethoxy)-

Cat. No.: B13798674
CAS No.: 73972-66-4
M. Wt: 299.4 g/mol
InChI Key: HTCHRHYDMRFZCA-UHFFFAOYSA-N
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Description

Pyrazole, 1-benzyl-3-methyl-5-(2-piperidinoethoxy)- is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This particular compound features a pyrazole ring substituted with benzyl, methyl, and piperidinoethoxy groups, making it a unique and potentially valuable molecule in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyrazole derivatives typically involves cyclization reactions. For Pyrazole, 1-benzyl-3-methyl-5-(2-piperidinoethoxy)-, one common method is the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds. This reaction can be catalyzed by various agents, including acids and bases, under mild conditions . Another approach involves the use of multicomponent reactions, where multiple reactants are combined in a single step to form the desired pyrazole derivative .

Industrial Production Methods

Industrial production of pyrazole derivatives often employs scalable and efficient methods such as microwave-assisted synthesis and green chemistry approaches. These methods aim to reduce reaction times and improve yields while minimizing environmental impact .

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of Pyrazole, 1-benzyl-3-methyl-5-(2-piperidinoethoxy)- involves its interaction with specific molecular targets and pathways. Pyrazoles are known to exhibit tautomerism, which can influence their reactivity and biological activity . The compound may interact with enzymes or receptors, leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pyrazole, 1-benzyl-3-methyl-5-(2-piperidinoethoxy)- stands out due to its unique substitution pattern, which may confer distinct chemical and biological properties. The presence of the piperidinoethoxy group, in particular, may enhance its solubility and bioavailability compared to other pyrazole derivatives .

Properties

CAS No.

73972-66-4

Molecular Formula

C18H25N3O

Molecular Weight

299.4 g/mol

IUPAC Name

1-[2-(2-benzyl-5-methylpyrazol-3-yl)oxyethyl]piperidine

InChI

InChI=1S/C18H25N3O/c1-16-14-18(22-13-12-20-10-6-3-7-11-20)21(19-16)15-17-8-4-2-5-9-17/h2,4-5,8-9,14H,3,6-7,10-13,15H2,1H3

InChI Key

HTCHRHYDMRFZCA-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1)OCCN2CCCCC2)CC3=CC=CC=C3

Origin of Product

United States

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